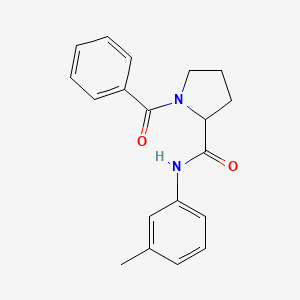

1-benzoyl-N-(3-methylphenyl)prolinamide

Description

1-Benzoyl-N-(3-methylphenyl)prolinamide is a prolinamide derivative featuring a benzoyl group at the pyrrolidine nitrogen and a 3-methylphenyl substituent on the amide nitrogen. The compound’s structural features—a rigid proline backbone, hydrogen-bonding amide group, and aromatic substituents—suggest applications in asymmetric catalysis and medicinal chemistry.

Properties

IUPAC Name |

1-benzoyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14-7-5-10-16(13-14)20-18(22)17-11-6-12-21(17)19(23)15-8-3-2-4-9-15/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLNEFZCIANATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

Catalytic Performance in Asymmetric Reactions

Prolinamides are widely studied as organocatalysts. The enantioselectivity of 1-benzoyl-N-(3-methylphenyl)prolinamide can be extrapolated from related compounds:

- N-(1-Phenylethyl)prolinamides exhibit modest enantioselectivity (e.g., ~60% ee in aldol reactions) due to weak H-bonding between the amide proton and aldehyde substrates .

- N-(2-Hydroxyphenyl)-(S)-prolinamide shows slightly improved selectivity via dual H-bond donors (amide and phenolic OH), though steric and electronic tuning are critical .

- Electronic vs. Steric Effects : Substituents on the aryl group (e.g., electron-withdrawing/-donating groups) modulate H-bond strength without altering steric profiles, a strategy applicable to optimizing 1-benzoyl-N-(3-methylphenyl)prolinamide .

Pharmacological Potential

While direct data on 1-benzoyl-N-(3-methylphenyl)prolinamide is lacking, structurally related compounds highlight its therapeutic promise:

- Oxo-prolinamide derivatives (e.g., P2X7 antagonists) demonstrate nanomolar receptor affinity, suggesting that the benzoyl and 3-methylphenyl groups in 1-benzoyl-N-(3-methylphenyl)prolinamide could enhance target binding .

- Piperidinyl analogs (e.g., 4-phenyl-4-phenylamino-4-piperidinecarboxylates) show bioactivity in CNS disorders, implying that prolinamide’s rigidity may improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.